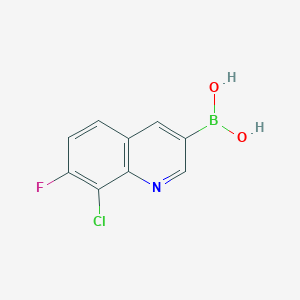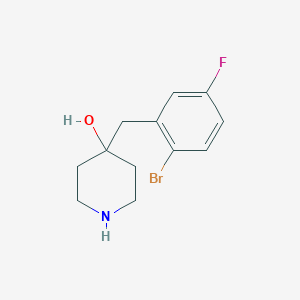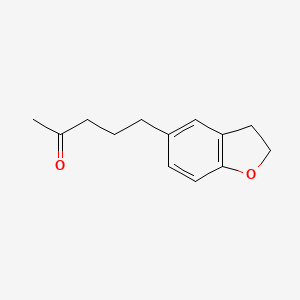
2-(Morpholin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-3-yl)phenol is an organic compound with the molecular formula C10H13NO2 It is a phenolic compound containing a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-3-yl)phenol typically involves the reaction of phenol with morpholine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where phenol reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Morpholin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or alkylated phenols.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Morpholin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(Morpholin-2-yl)phenol
- 5-bromo-3-fluoro-2-(morpholin-3-yl)phenol
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness: 2-(Morpholin-3-yl)phenol is unique due to its specific structural features, including the position of the morpholine ring and the phenolic group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-morpholin-3-ylphenol |
InChI |
InChI=1S/C10H13NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h1-4,9,11-12H,5-7H2 |
InChI-Schlüssel |
LCJUTTSEJYVYQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole](/img/structure/B13588482.png)
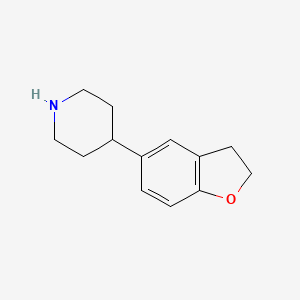
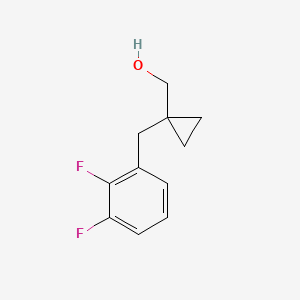

![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
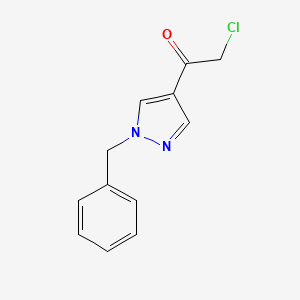
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
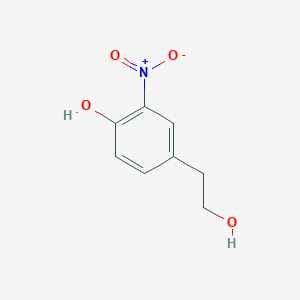
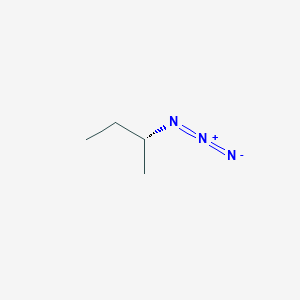
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)

